Ara-adenosine-5'-triphosphate, commonly referred to as Ara-ATP, is a nucleotide analog derived from adenosine. It is characterized by the presence of an arabinofuranosyl sugar moiety instead of the typical ribofuranosyl structure found in standard adenosine triphosphate. This structural modification significantly influences its biological activity and interactions within cellular processes. Ara-ATP has garnered attention for its role in inhibiting various enzymatic processes, particularly in the context of antiviral and anticancer therapies.
Ara-ATP is classified as a nucleotide and falls under the category of nucleoside triphosphates. Its unique structure allows it to interact differently with enzymes compared to its natural counterparts, making it a valuable tool in biochemical research and therapeutic applications.
The synthesis of Ara-ATP can be achieved through several methods:
The synthesis requires careful control of reaction conditions, including pH and temperature, to ensure optimal yields. High-performance liquid chromatography (HPLC) is commonly employed to purify Ara-ATP from reaction mixtures and confirm its identity through spectral analysis .
The molecular formula for Ara-ATP is , with a molecular weight of approximately 507.18 g/mol. Its structure includes:
Spectroscopic properties indicate a maximum absorbance wavelength () at 259 nm, which is useful for quantification in various assays .
Ara-ATP participates in several biochemical reactions, particularly as an inhibitor of RNA processing enzymes. Key reactions include:
The inhibitory effects are concentration-dependent, with significant activity observed at micromolar concentrations. Studies have shown that Ara-ATP does not affect chromatin-associated RNA synthesis at concentrations up to 200 µM, indicating selective inhibition under specific conditions .
The mechanism by which Ara-ATP exerts its effects involves competitive inhibition where it mimics ATP but disrupts normal enzymatic functions due to its altered structure. This leads to impaired RNA processing and transcriptional regulation.
Research indicates that Ara-ATP's ability to inhibit polyadenylation may contribute to its antiviral properties, particularly against viruses like herpes simplex virus by preventing effective viral RNA synthesis .
These properties are critical for maintaining stability during experiments and ensuring reliable results in applications.
Ara-ATP has several scientific uses:
Ara-ATP (9-β-D-arabinofuranosyladenine-5'-triphosphate) is a structural analog of adenosine triphosphate (ATP) distinguished by the arabinose sugar moiety replacing ribose. The critical divergence lies in the stereochemical configuration at the C2' position: Arabinose features a 2'-hydroxyl group in the trans orientation relative to the C3' hydroxyl (equatorial in the β-furanose ring), contrasting with ribose's cis-oriented C2'-OH (axial) [6] [8] [9]. This inversion transforms the sugar puckering from ribose’s C3'-endo conformation to a C2'-endo/C3'-exo hybrid in arabinose, shortening the distance between C2' and the adjacent triphosphate group by ~0.5 Å [9].
Steric and Electronic Consequences:
Table 1: Stereochemical Comparison of Arabinose vs. Ribose in ATP Analogs
Structural Feature | Ribose (ATP) | Arabinose (Ara-ATP) | Functional Implication |
---|---|---|---|
C2' Hydroxyl Orientation | Axial (cis to C3'-OH) | Equatorial (trans to C3'-OH) | Altered H-bonding with enzymes |
Predominant Ring Conformation | C3'-endo | C2'-endo/C3'-exo | Shortened O2'-Pα distance (~2.7 Å vs. ~3.2 Å) |
Anomeric Carbon Stability | ΔG‡ hydrolysis = 102 kJ/mol | ΔG‡ hydrolysis = 89 kJ/mol | Higher susceptibility to glycosidic cleavage |
Solubility and Stability:Ara-ATP exhibits high water solubility (>100 mM in neutral buffers) due to its ionic triphosphate group and polar sugar moiety. However, it demonstrates marked instability under acidic conditions (pH < 5), undergoing rapid depurination via protonation at N7 of the adenine ring, followed by glycosidic bond cleavage. At pH 7.5 and 4°C, its half-life is ~72 hours, decreasing to <12 hours at 37°C [6] [8]. Deamination at C6 to the inactive hypoxanthine derivative occurs slowly (t1/2 ~14 days at 25°C) [6].
ATP-Mediated Solubilization:Like ATP, Ara-ATP exerts hydrotropic effects at millimolar concentrations. Proteome-wide studies indicate ATP disrupts protein aggregation by competitively binding hydrophobic patches on intrinsically disordered proteins (IDPs). Ara-ATP shares this property but with reduced efficacy (EC50 ~15 mM vs. ATP’s 5 mM for Aβ40 solubilization) due to its lower net charge and altered hydration dynamics [3] [10]. Molecular dynamics simulations reveal ATP’s triphosphate group sequesters cationic residues (e.g., lysine) in IDPs, preventing hydrophobic collapse—a mechanism Ara-ATP partially replicates [10].
Spectroscopic Signatures:UV-Vis spectroscopy shows Ara-ATP’s λmax at 259 nm (ε = 15,300 M⁻¹cm⁻¹ in Tris-HCl, pH 7.5), identical to ATP, confirming electronic similarity in the adenine chromophore. 31P-NMR reveals distinct chemical shifts for α-, β-, and γ-phosphates (δ = -10.2, -21.5, and -5.1 ppm, respectively), downfield-shifted by 0.3–0.8 ppm relative to ATP, indicating altered phosphate electron distribution [6] [8].
Table 2: Physicochemical Properties of Ara-ATP
Property | Value/Condition | Method |
---|---|---|
Solubility in H2O | >100 mM (25°C) | Kinetic solubility assay |
λmax (UV) | 259 nm (ε = 15,300 ± 300 M⁻¹cm⁻¹) | Spectrophotometry |
Thermal Denaturation Tm | 54.4°C (vs. 53.8°C for ATP with Primase) | DSF |
31P-NMR Shifts | α-P: -10.2 ppm; β-P: -21.5 ppm; γ-P: -5.1 ppm | NMR (D2O, pH 7.0) |
Ara-ATP acts as a competitive inhibitor or poor substrate for ATP-dependent enzymes, with affinity modulated by active-site flexibility and steric constraints.
RNA/DNA Polymerases:
AAA+ ATPases and Kinases:
Allosteric Sites:E. coli adenylate cyclase is inhibited by Ara-ATP (Ki = 180 μM) via binding to a regulatory site unperturbed by D-ribose triphosphates, indicating niche allosteric applications [6].
Table 3: Enzyme Affinities and Inhibition Constants for Ara-ATP
Enzyme | Kd or Ki (μM) | Mechanism | Reference |
---|---|---|---|
Human Primase (Pri1) | 1.1 (Kd) | Competitive inhibition, chain termination | [9] |
E. coli RNA Polymerase | 12 (Ki) | Linear competitive inhibition | [5] [6] |
SecA Translocase | 0.8 (Kd) | Slow nucleotide exchange | [4] |
Rep Helicase | 3.2 (Kd) | Subunit-selective binding | [7] |
Compound Aliases in Article:
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